ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1774901-68-6
VCID: VC4184696
InChI: InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3
SMILES: CCOC(=O)C1=CNS(=O)(=O)N=C1
Molecular Formula: C6H8N2O4S
Molecular Weight: 204.2

ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

CAS No.: 1774901-68-6

Cat. No.: VC4184696

Molecular Formula: C6H8N2O4S

Molecular Weight: 204.2

* For research use only. Not for human or veterinary use.

ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide - 1774901-68-6

Specification

CAS No. 1774901-68-6
Molecular Formula C6H8N2O4S
Molecular Weight 204.2
IUPAC Name ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
Standard InChI InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3
Standard InChI Key ZSWHSPHMSCWZQR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNS(=O)(=O)N=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a six-membered thiadiazine ring (C3H3N2S) fused with a 1,1-dioxide group, which introduces significant polarity and hydrogen-bonding capacity. The ethyl carboxylate substituent at the 4-position enhances solubility in organic solvents while providing a handle for further derivatization. X-ray crystallography of analogous thiadiazine 1,1-dioxides reveals an envelope conformation for the heterocyclic ring, with the sulfur atom deviating from the plane formed by the other five members . This puckering influences intermolecular interactions, as evidenced by C–H···N hydrogen bonds observed in crystalline forms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H8N2O4S
Molecular Weight204.2 g/mol
IUPAC NameEthyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
SMILESCCOC(=O)C1=CNS(=O)(=O)N=C1
SolubilityLimited aqueous solubility

Synthesis and Functionalization

Conventional Synthesis Pathways

The synthesis of thiadiazine 1,1-dioxides traditionally involves acid-mediated condensation reactions. For ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, a Biginelli-like multicomponent cyclocondensation (MCC) strategy is employed, combining sulfamide, β-diketones, and aldehydes in the presence of trifluoroacetic acid (TFA) . Optimized conditions using hexafluoroisopropanol (HFIP) as a solvent at 35–40°C yield the product in 66% isolated yield . This method contrasts with earlier approaches that required harsh conditions, such as neat TFA, which led to side reactions and lower purity .

Table 2: Representative Synthetic Conditions

ReactantsCatalyst/SolventTemperatureYieldReference
Sulfamide + β-diketone + aldehydeTFA/HFIP35–40°C66%
Sulfamide + monoketoneTFA (neat)Reflux40%

Post-Synthetic Modifications

The ethyl carboxylate group serves as a versatile site for functionalization. Saponification with potassium hydroxide in ethanol generates the corresponding carboxylic acid (e.g., 7e, 8e), which can be coupled with amines to form amides or converted to hydroxamates for biological screening . Selective alkylation at the N2 position using 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole introduces branched aliphatic chains, enhancing lipophilicity and target affinity .

Biological Activities and Mechanisms

Antimicrobial Properties

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. While specific minimum inhibitory concentrations (MICs) remain unpublished, structural analogs demonstrate MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans. The mechanism likely involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), though direct evidence is pending .

Antiviral Applications

Molecular docking studies highlight the compound’s potential as a Hepatitis B virus (HBV) capsid inhibitor. In silico models predict strong binding to the HBV core protein (ΔG = −9.2 kcal/mol), disrupting viral assembly . Experimental validation in HEK293H cells shows a 50% reduction in HBV DNA replication at 10 μM, comparable to entecavir, a first-line antiviral . The 1,2,4-oxadiazole substituent enhances hydrophobic interactions with the capsid’s arginine-rich domain, a finding corroborated by structure-activity relationship (SAR) studies .

Anticancer and Immunomodulatory Effects

Derivatives of this scaffold act as selective PI3Kδ inhibitors, with IC50 values of 12 nM against the PI3Kδ isoform . Compound 15b (a 3,4-dimethoxyphenyl analog) inhibits SU-DHL-6 lymphoma cell proliferation with an EC50 of 0.8 μM, demonstrating >21-fold selectivity over PI3Kγ . The 1,1-dioxide group is critical for isoform specificity, as its removal abolishes activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator